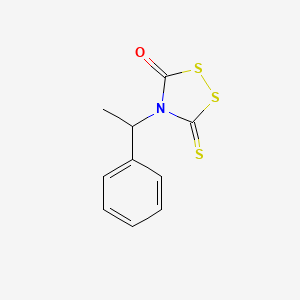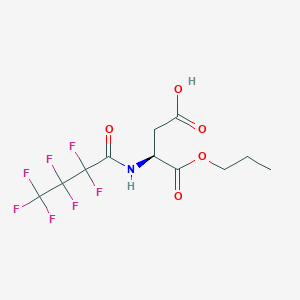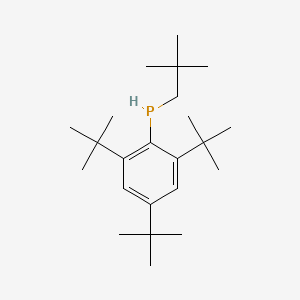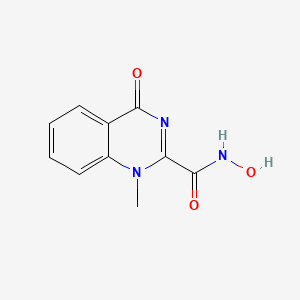
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of diethylamine with 4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane under controlled conditions. The reaction requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane compounds.
Scientific Research Applications
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrafluoroethyl group plays a crucial role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxane
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
Uniqueness
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine stands out due to its specific combination of a dioxolane ring and a tetrafluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89752-24-9 |
|---|---|
Molecular Formula |
C10H17F4NO2 |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine |
InChI |
InChI=1S/C10H17F4NO2/c1-4-15(5-2)10(8(11)9(12,13)14)16-6-7(3)17-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
PVNKXMVICSRKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(OCC(O1)C)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


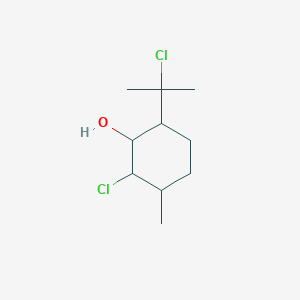

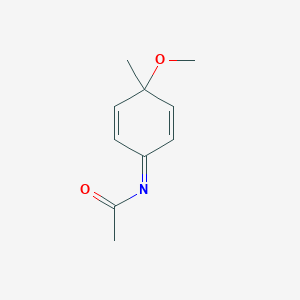
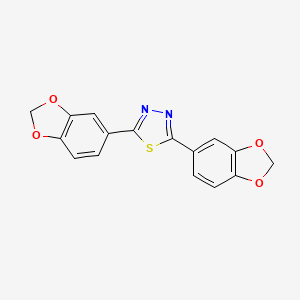

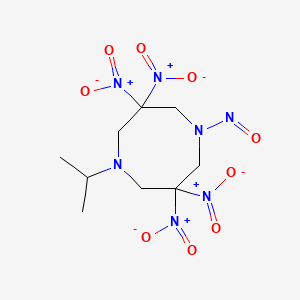
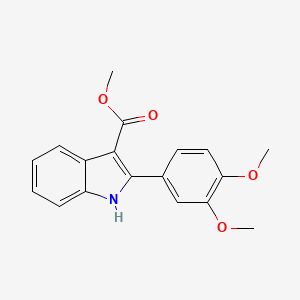
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
